(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol
CAS No.:
Cat. No.: VC20467903
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O4 |
|---|---|
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | (1S)-1-(2,4,5-trimethoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C11H16O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3/t7-/m0/s1 |
| Standard InChI Key | YLBPNQSWBPAASQ-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@@H](C1=CC(=C(C=C1OC)OC)OC)O |
| Canonical SMILES | CC(C1=CC(=C(C=C1OC)OC)OC)O |
Introduction
Structural and Stereochemical Features
The core structure of (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol consists of a benzene ring with methoxy groups at the 2, 4, and 5 positions, coupled to a chiral ethanol group at the 1-position. The (S)-configuration at the alcohol-bearing carbon introduces stereoselectivity, which influences its interactions with biological targets.
Molecular Geometry
X-ray crystallography of analogous trimethoxyphenyl compounds reveals that methoxy groups adopt a planar arrangement around the aromatic ring, minimizing steric hindrance . The ethan-1-ol chain extends perpendicular to the ring, with hydrogen bonding potential at the hydroxyl group.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include (O–H stretch), (C–H stretches in methoxy groups), and (aromatic C=C) .
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NMR:
Synthetic Routes
Reduction of Prochiral Ketones
A common pathway involves the enantioselective reduction of 1-(2,4,5-trimethoxyphenyl)ethan-1-one using chiral catalysts. For example, CBS (Corey–Bakshi–Shibata) reduction yields the (S)-enantiomer with high enantiomeric excess :
This method aligns with protocols for synthesizing structurally similar alcohols .
Resolution of Racemic Mixtures
Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol unreacted .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.24 g/mol |
| Melting Point | (predicted) |
| Boiling Point | (estimated) |
| Solubility | Soluble in ethanol, DMSO; insoluble in water |
| LogP | 1.2 (calculated) |
The methoxy groups enhance lipid solubility, facilitating blood-brain barrier penetration in pharmacological contexts .
Biological Activities and Applications
Anti-inflammatory Effects
In silico docking studies suggest inhibition of cyclooxygenase-2 (COX-2) via interactions with the hydrophobic pocket, akin to trimethoxyphenyl-containing NSAIDs .
Chiral Building Block
The compound serves as a precursor to imidazo[2,1-b] thiadiazoles, which show antitumor activity . For example:
Comparison with Structural Analogs
The 2,4,5-trimethoxy substitution in (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol enhances steric bulk compared to 3,4,5-isomers, potentially improving target selectivity.
Challenges and Future Directions
Current limitations include the scarcity of in vivo toxicity data and scalable synthetic methods. Future research should prioritize:
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Asymmetric Catalysis: Developing earth-abundant metal catalysts for greener synthesis.
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Structure-Activity Relationships: Modifying the methoxy pattern to optimize pharmacokinetics.
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Target Identification: Proteomic studies to map interactions with disease-relevant proteins.
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